2-[3-(2-Nitroprop-1-EN-1-YL)phenoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-Nitroprop-1-EN-1-YL)phenoxy]pyrimidine is a chemical compound with the molecular formula C13H11N3O3 It is characterized by the presence of a nitropropene group attached to a phenoxy group, which is further connected to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Nitroprop-1-EN-1-YL)phenoxy]pyrimidine typically involves the reaction of 2-nitropropene with a phenoxy derivative under specific conditions. One common method is the Henry reaction, where benzaldehyde reacts with nitroethane in the presence of a basic catalyst like n-butylamine . The resulting product is then further reacted with a pyrimidine derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Recrystallization using solvents like hexane, methanol, ethanol, or isopropanol is often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Nitroprop-1-EN-1-YL)phenoxy]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the phenoxy group.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[3-(2-Nitroprop-1-EN-1-YL)phenoxy]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(2-Nitroprop-1-EN-1-YL)phenoxy]pyrimidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-nitropropene: Similar in structure but lacks the pyrimidine ring.
2-Nitropropene derivatives: Compounds with similar nitropropene groups but different substituents.
Uniqueness
2-[3-(2-Nitroprop-1-EN-1-YL)phenoxy]pyrimidine is unique due to the presence of both a nitropropene group and a pyrimidine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H11N3O3 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-[3-(2-nitroprop-1-enyl)phenoxy]pyrimidine |
InChI |
InChI=1S/C13H11N3O3/c1-10(16(17)18)8-11-4-2-5-12(9-11)19-13-14-6-3-7-15-13/h2-9H,1H3 |
InChI Key |
JOPUTQJJORGABZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)OC2=NC=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.